N-[6-(benzylsulfanyl)pyridazin-3-yl]-2-methylpropanamide
Description
N-[6-(benzylsulfanyl)pyridazin-3-yl]-2-methylpropanamide is a pyridazine derivative featuring a benzylsulfanyl substituent at the 6-position and a 2-methylpropanamide group at the 3-position. The 2-methylpropanamide (isobutyramide) group contributes to hydrogen-bonding interactions, which may influence target binding affinity. Structural characterization of such compounds often employs X-ray crystallography, with software like ORTEP-3 facilitating detailed visualization of molecular geometry and intermolecular interactions .
Properties
IUPAC Name |
N-(6-benzylsulfanylpyridazin-3-yl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-11(2)15(19)16-13-8-9-14(18-17-13)20-10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOFXLZANFPPSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(C=C1)SCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(benzylsulfanyl)pyridazin-3-yl]-2-methylpropanamide typically involves multiple steps. One common method starts with the preparation of the pyridazine core, followed by the introduction of the benzylsulfanyl group and the 2-methylpropanamide moiety. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[6-(benzylsulfanyl)pyridazin-3-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as an anticancer agent, with studies focusing on its ability to inhibit specific enzymes and pathways involved in cancer progression.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[6-(benzylsulfanyl)pyridazin-3-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or signal transduction. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A structurally related compound, N-(bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide, described in a 2023 European patent, shares a pyridazinyl substituent but differs in core structure and functional groups . Key comparisons include:
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity : The benzylsulfanyl group in the target compound increases logP compared to the methoxy-rich patent analogue, suggesting differences in absorption and distribution.
- Solubility : The patent compound’s methoxy groups may improve aqueous solubility via hydrogen bonding, whereas the benzylsulfanyl group could reduce it.
- Metabolic Stability : The dihydropyrimidine core in the patent compound may enhance metabolic resistance compared to the pyridazine core, which is prone to oxidative metabolism.
Data Tables
Table 1: Structural Comparison
| Feature | Target Compound | Patent Compound |
|---|---|---|
| Molecular Formula | C₁₅H₁₇N₃OS | C₂₄H₂₂N₄O₄ |
| Molecular Weight (g/mol) | 291.38 | 430.46 |
| Key Functional Groups | Benzylsulfanyl, isobutyramide | Dihydropyrimidine, bis(4-methoxyphenyl) |
Biological Activity
N-[6-(benzylsulfanyl)pyridazin-3-yl]-2-methylpropanamide is a pyridazine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a benzylsulfanyl group, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
- IUPAC Name : this compound
- CAS Number : 1021214-03-8
- Molecular Weight : 287.4 g/mol
The biological activity of this compound can be attributed to its interaction with various molecular targets. Pyridazine derivatives are known to exhibit diverse pharmacological effects, including enzyme inhibition and modulation of signaling pathways.
- Enzyme Inhibition : Similar compounds have been shown to inhibit phosphodiesterase enzymes, which play a critical role in cellular signaling processes.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, indicating its use in treating infections.
- Anticancer Potential : Research indicates that derivatives of this class may exhibit anticancer effects, possibly through apoptosis induction in cancer cells.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Antimicrobial Activity :
A study evaluated the antimicrobial efficacy of several pyridazine derivatives, including this compound. The compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic agent. -
Anticancer Properties :
In vitro studies have shown that this compound can induce cell death in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The effectiveness appears to correlate with the concentration and exposure time, highlighting its potential as a chemotherapeutic agent. -
Enzyme Interaction Studies :
Research focused on the inhibition of phosphodiesterase enzymes revealed that this compound effectively reduced enzyme activity, leading to increased levels of cyclic nucleotides within cells. This mechanism may explain some of its therapeutic effects, particularly in cardiovascular applications.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other pyridazine derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
